Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
Description
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell dimensions | a = 15.488 Å, b = 10.009 Å, c = 16.249 Å |
| β angle | 90.581° |
| Volume | 2518.9 ų |
| Z | 8 |
| Radiation type | Mo Kα |
The chloropyridine moiety contributes to the compound’s electrophilicity, enhancing its reactivity in substitution reactions. The ester group at position 3 provides a handle for further functionalization, a feature exploited in agrochemical synthesis.
Historical Development of Pyrazolidine-Dione Derivatives in Medicinal Chemistry
Pyrazolidine-dione derivatives have historically been explored for their pharmacological potential, including anti-inflammatory and antimicrobial activities. While this compound itself is primarily an agrochemical intermediate, its structural framework aligns with medicinal chemistry motifs. Advances in synthetic methodologies, such as those disclosed in recent patents, have enabled scalable production of pyrazolidinone derivatives. For example, the use of silver catalysts (e.g., Ag(PPh₃)₃NO₃) and dialkyl maleates (e.g., diethyl maleate) under mild conditions (25–30°C) achieves yields exceeding 80% with high purity (96–97%). These innovations reflect broader trends in optimizing heterocyclic synthesis for drug discovery pipelines.
Literature Review of Chloropyridine-Containing Bioactive Compounds
Chloropyridine derivatives are ubiquitous in bioactive molecules due to the chlorine atom’s ability to modulate electronic properties and enhance binding affinity. For instance, 3-chloropyridin-2-amine, a synthetic by-product, shares structural similarities with the title compound and serves as a precursor in nucleophilic substitution reactions. The 3-chloropyridinyl group in this compound likely contributes to its bioactivity by interacting with biological targets through halogen bonding or π-stacking interactions. Comparative studies of chloropyridine-containing insecticides highlight the role of chlorine in improving lipophilicity and environmental stability, traits critical for agrochemical efficacy.
Properties
IUPAC Name |
ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c1-2-18-11(17)8-6-9(16)14-15(8)10-7(12)4-3-5-13-10/h3-5,8H,2,6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGIBEMOOVJUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)NN1C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179032 | |
| Record name | Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500011-88-1 | |
| Record name | Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrazolidinecarboxylic acid, 2-(3-chloro-2-pyridinyl)-5-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate typically involves the reaction of 2-chloro-3-hydrazinylpyridine with diethyl maleate in ethanol. The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the pyrazolidine ring.
Reduction: Reduced forms of the pyrazolidine ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate is a heterocyclic compound containing pyridine and pyrazolidine rings, with potential applications across agriculture, medicine, and chemical research.
Scientific Research Applications
This compound is utilized as an intermediate in synthesizing other heterocyclic compounds. It is also investigated for its potential fungicidal and insecticidal activities. Furthermore, it is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities, and utilized in developing agrochemicals and pharmaceuticals.
This compound exhibits potential as an antimicrobial agent, effective against various bacterial strains. Preliminary data suggest it may reduce inflammation in vitro, but further studies are needed to confirm these effects in vivo. It has also been investigated for its potential as a fungicide and insecticide in agriculture, demonstrating effectiveness against certain pests and fungal pathogens . As a maleate insecticide, it can be synthesized from ethyl 3-[2-(3,4-dichlorophenoxy) pyridin-3-yl] .
Chemical Reactions
This compound can undergo oxidation to form corresponding oxo derivatives, reduction to yield different reduced forms, and substitution where the chlorine atom in the pyridine ring can be substituted with other nucleophiles. Common reagents for these reactions include potassium permanganate or hydrogen peroxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols in the presence of a base for substitution.
Physicochemical Properties
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate include derivatives with modified pyridine, pyrazole, and substituent groups. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Findings
Structural Modifications and Reactivity :
- Bromination at the pyrazole ring (e.g., Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate) enhances electrophilicity, making it reactive for cross-coupling reactions in pesticide synthesis .
- Bulky substituents (e.g., 2,4,4-trimethylpentan-2-yl in compound 2a ) improve binding affinity to insecticidal targets .
Hydrogen Bonding and Crystal Packing :
- The parent compound’s N–H⋯O hydrogen bonds (Table 1) contrast with Cl⋯Cl interactions in 3-chloropyridin-2-amine, which form cyclic dimers but lack bioactivity .
Synthetic Yields and Practicality :
- Derivatives like 2a and 2u (from ) show lower yields (40–55%) due to steric hindrance, whereas the parent compound is synthesized efficiently (75% yield) .
Biological Activity :
- Brominated analogs exhibit higher insecticidal potency than the parent compound, likely due to enhanced halogen bonding with target receptors .
Biological Activity
Overview
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in the fields of agriculture and medicine. Its structure incorporates both pyridine and pyrazolidine rings, which contribute to its unique properties and applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.
Chemical Structure
The compound's chemical formula is , with a molecular weight of approximately 269.68 g/mol. The presence of the chloropyridine moiety is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects. The detailed pathways and specific targets are still under investigation, but preliminary studies suggest potential anti-inflammatory and antimicrobial properties.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Antimicrobial Activity : Studies have shown that this compound has potential as an antimicrobial agent, effective against various bacterial strains.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may reduce inflammation in vitro, although further studies are required to confirm these effects in vivo.
- Fungicidal and Insecticidal Properties : The compound has been investigated for its potential use in agriculture as a fungicide and insecticide, demonstrating effectiveness against certain pests and fungal pathogens.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | Contains bromine instead of oxo group | Similar antimicrobial properties |
| 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Contains trifluoromethyl group | Enhanced anti-inflammatory activity |
This compound stands out due to its specific combination of functional groups that confer distinct biological properties not observed in other compounds.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A research study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.
- In Vivo Anti-inflammatory Study : An animal model study indicated that administration of this compound resulted in reduced markers of inflammation, suggesting its viability as an anti-inflammatory treatment.
Q & A
Q. What established synthetic routes are used to prepare Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate?
The compound is synthesized via hydrazine intermediate reactions. A common method involves reacting ethyl (2Z)-4-[2-(3-chloropyridin-2-yl)hydrazinyl]-4-oxobut-2-enoate with HBr to form a hydrobromide salt intermediate, which is further processed to yield the target compound . Another route includes hydrolysis of 3-halo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester using sodium hydroxide in methanol, followed by acidification to isolate the product .
Q. What crystallographic methods are employed to determine its molecular and crystal structure?
Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 15.488 Å, b = 10.009 Å, c = 16.249 Å, and Z = 7. Data collection is performed using an Enraf–Nonius CAD-4 diffractometer, and refinement employs SHELXL-97 software. The five-membered pyrazolidine ring adopts an envelope conformation, and intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .
Q. How is this compound utilized in pesticide research?
It serves as a key intermediate in synthesizing chlorantraniliprole, a potent insecticide. The pyridine and pyrazolidine moieties are critical for binding to insect ryanodine receptors, enabling selective toxicity .
Advanced Questions
Q. How can discrepancies in crystallographic refinement (e.g., high R factors) be resolved?
Discrepancies often arise from absorption effects or incomplete data. Use absorption correction methods (e.g., multi-scan via SADABS) and validate refinement with tools like SHELXL’s TWIN and BASF commands for twinned data. Cross-validate hydrogen atom placement using Fourier difference maps and constraints .
Q. What intermolecular interactions stabilize the crystal structure, and how do they influence stability?
The crystal lattice is stabilized by:
Q. How can diastereoselective synthesis challenges be addressed for related pyrazolidine derivatives?
Diastereoselectivity is achieved via:
- Chiral auxiliary-mediated synthesis : Use enantiopure precursors (e.g., dimethyl glutamate hydrochlorides) to control stereochemistry .
- Optimized reaction conditions : Low temperatures (−20°C) and polar aprotic solvents (e.g., DMF) minimize racemization .
Validate stereochemical outcomes via NOESY NMR or SC-XRD .
Q. What analytical strategies are recommended for characterizing synthetic by-products (e.g., 3-chloropyridin-2-amine)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
